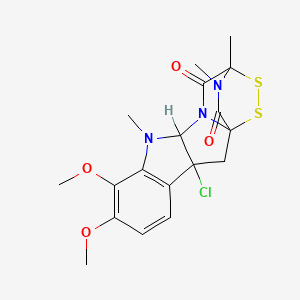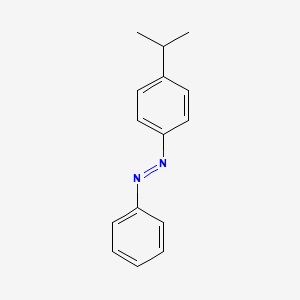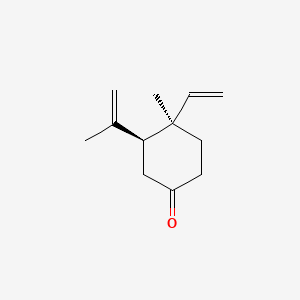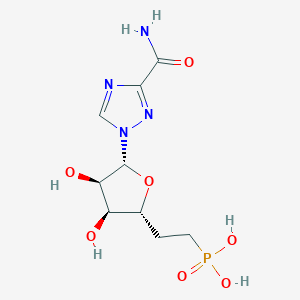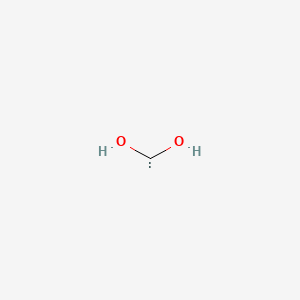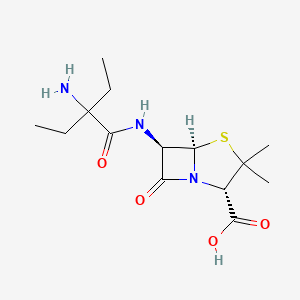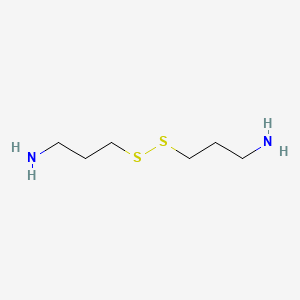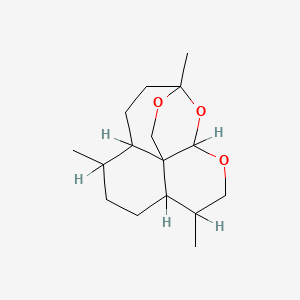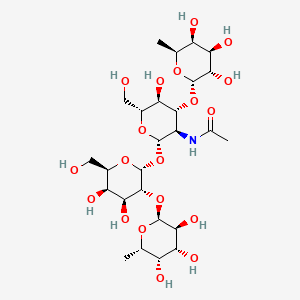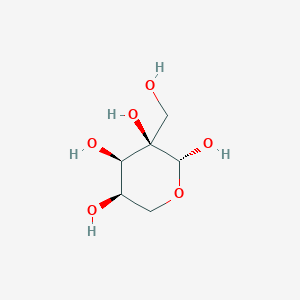
beta-D-hamamelose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-hamamelose is a D-hamamelose.
Aplicaciones Científicas De Investigación
Structural Analysis
Beta-D-Hamamelose, a branched-chain ribose, has been studied for its solid-state structure. Through a combination of NMR spectra and X-ray data, it was revealed to consist of a mixture of four cyclic forms, indicating its complex structural characteristics (Hricovíniová, Lamba, & Hricovíni, 2005).
Biological Degradation
Research on the biological degradation of Beta-D-Hamamelose, particularly its catabolism by specific microorganisms, highlighted its biochemical pathway, which is similar to glycolysis. This indicates its potential importance in understanding energy production and metabolism in certain organisms (Thanbichler & Beck, 1974).
Biochemical Conversion
The conversion of Beta-D-Hamamelose into other compounds, like 2-Carboxy-D-arabinitol, in plant leaves has been investigated. This conversion process has implications for understanding biochemical pathways in plants, particularly those involved in carbon fixation and metabolism (Andralojc et al., 1996).
Synthesis and Applications
Various studies have focused on the synthesis of Beta-D-Hamamelose and its derivatives, which is crucial for exploring its potential applications in pharmaceuticals and bioengineering. For instance, the synthesis of hamamelose-diphosphate in spinach chloroplasts suggests its role in plant biochemistry (Beck, Stransky, & Fürbringer, 1971).
Enzymatic Activity
The purification and properties of enzymes like hamamelosekinase, which catalyzes reactions involving Beta-D-Hamamelose, provide insights into its role in metabolic pathways and potential applications in biotechnology (Beck, Wieczorek, & Reinecke, 2005).
Chemotaxonomic Markers
Beta-D-Hamamelose and its derivatives have been studied as chemotaxonomic markers, particularly in the genus Primula. This research provides insights into the diversity and evolutionary aspects of plant species (Sellmair, Beck, Kandler, & Kress, 1977).
Propiedades
Número CAS |
4983-62-4 |
|---|---|
Nombre del producto |
beta-D-hamamelose |
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



